

Spectroscopic Profile of HCFC-141b: A Technical Guide

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Compound of Interest

Compound Name: **1,1-Dichloro-1-fluoroethane**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1-dichloro-1-fluoroethane** (HCFC-141b), a compound of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of molecules. For HCFC-141b ($\text{CH}_3\text{CCl}_2\text{F}$), both ^1H and ^{13}C NMR provide characteristic signals.

^1H NMR Data

The ^1H NMR spectrum of HCFC-141b is characterized by a single resonance for the three equivalent protons of the methyl group. This signal is split by the adjacent fluorine atom.

Chemical Shift (δ)	Multiplicity	Coupling Constant (JHF)
~2.47 ppm	Doublet	Not explicitly found in searches

Note: The multiplicity is inferred from the structure (coupling to one fluorine atom). The exact coupling constant was not found in the performed searches.

¹³C NMR Data

The ¹³C NMR spectrum of HCFC-141b is expected to show two distinct signals corresponding to the two carbon atoms in different chemical environments. Due to the lack of readily available experimental data, the following are estimated chemical shifts based on the analysis of similar halogenated ethanes. The electronegative chlorine and fluorine atoms will cause a significant downfield shift, particularly for the carbon atom to which they are directly attached.

Carbon Atom	Estimated Chemical Shift (δ)
-CH ₃	30 - 40 ppm
-CCl ₂ F	120 - 130 ppm

Note: These are estimated values. Experimental verification is recommended.

Experimental Protocol - NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like HCFC-141b is as follows:

- Sample Preparation: Dissolve a small amount of HCFC-141b (typically 5-25 mg) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the sample.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due

to the lower natural abundance of the ^{13}C isotope.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of HCFC-141b shows several characteristic absorption bands.

Wavenumber (cm^{-1})	Assignment (Vibrational Mode)
570 - 3100	Spectral Range Studied[1]
710–790, 895–955, 990–1210, 1325–1470	Strong, medium, and weak absorption regions

Experimental Protocol - IR Spectroscopy

The following protocol is based on Fourier Transform Infrared (FTIR) absorption spectroscopy of a pure vapor sample of HCFC-141b.[1]

- Instrumentation: A high-resolution FTIR spectrometer, such as a Bomem DA8.002, equipped with a Globar source and a KBr beamsplitter is used.[1]
- Sample Preparation:
 - The HCFC-141b gas sample (e.g., 99.5% purity) is contained in a stainless steel gas cell. [1]

- As HCFC-141b is a liquid at room temperature, the sample is degassed through several Freeze-Pump-Thaw cycles before introduction into the cell.[1]
- Data Acquisition:
 - Spectra are recorded at a specified resolution, for example, 0.02 cm^{-1} .[1]
 - Measurements can be performed over a range of temperatures (e.g., 223 K to 283 K) and pressures (e.g., 2 to 50 Torr) to study their effects on the absorption cross-sections.[1]
 - The cell temperature is controlled and monitored using a chiller and thermocouples.[1]
 - A series of scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The acquired interferogram is Fourier-transformed to produce the infrared spectrum.
 - The spectrum is typically presented as absorbance or transmittance versus wavenumber (cm^{-1}).
 - Baseline correction may be applied to account for instrumental and sample cell artifacts.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of HCFC-141b exhibits a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
81	~100%	$[\text{CH}_3\text{CCl}_2]^+$ (Base Peak)
83	~65%	$[\text{CH}_3\text{C}^{35}\text{Cl}^{37}\text{Cl}]^+$ (Isotope Peak)
99	~30%	$[\text{C}_2\text{H}_2\text{Cl}_2\text{F}]^+$
116	~5%	$[\text{C}_2\text{H}_3\text{Cl}_2\text{F}]^+$ (Molecular Ion, M ⁺)
118	~3%	$[\text{C}_2\text{H}_3^{35}\text{Cl}^{37}\text{ClF}]^+$ (M+2 Isotope Peak)

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Experimental Protocol - Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a volatile liquid like HCFC-141b is as follows:

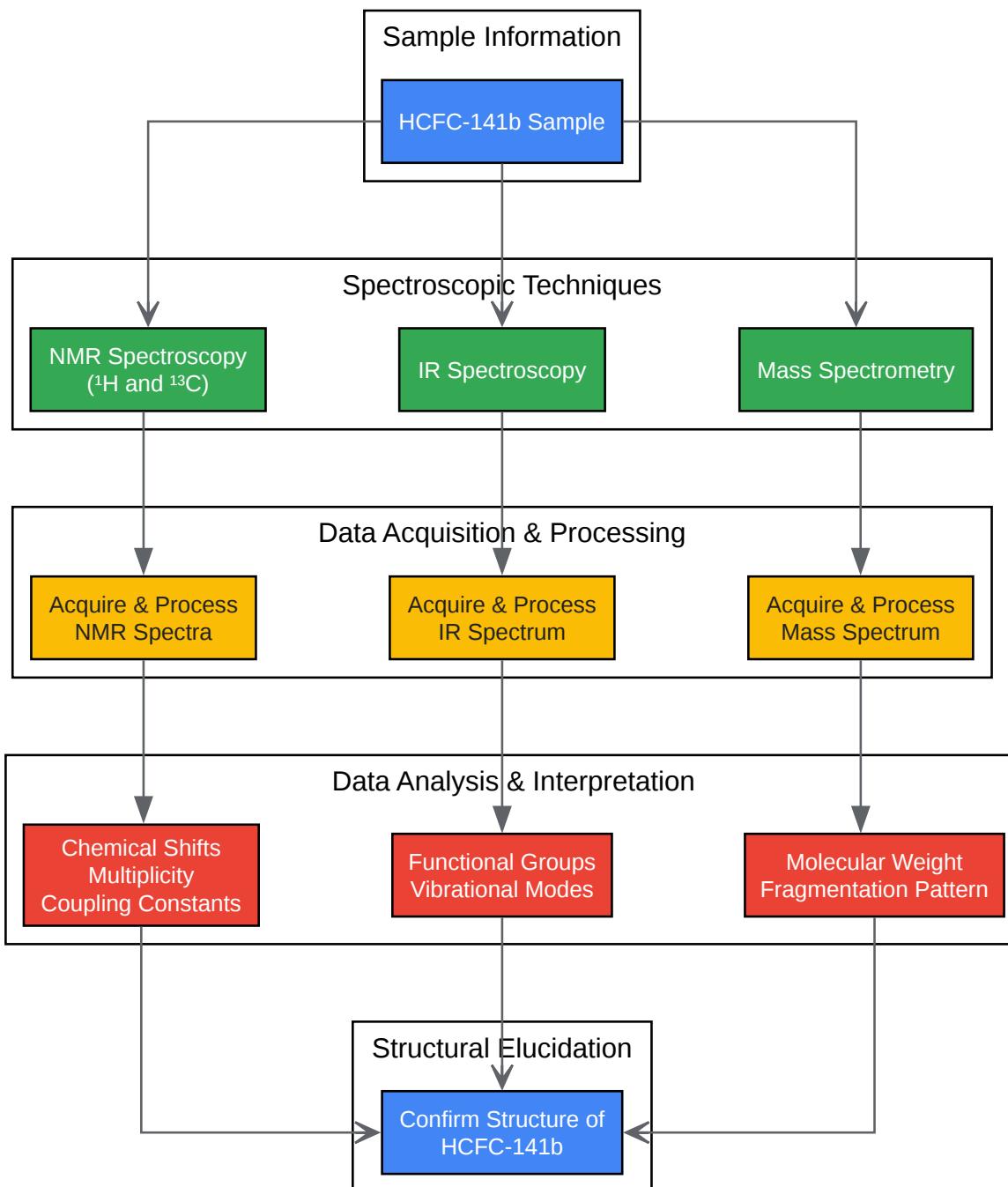
- **Sample Introduction:** The volatile liquid sample is introduced into the mass spectrometer's ion source. This can be done via a gas chromatography (GC-MS) system, a direct insertion probe, or a heated inlet system. For GC-MS, the sample is first injected into a gas chromatograph where it is vaporized and separated from other components before entering the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
- **Fragmentation:** The molecular ions are energetically unstable and often fragment into smaller, more stable ions and neutral radicals.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded.

- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like HCFC-141b.

Logical Workflow for Spectroscopic Analysis of HCFC-141b

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Caption: Logical workflow for the spectroscopic analysis of HCFC-141b.

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References

- 1. atmosp.physics.utoronto.ca [atmosp.physics.utoronto.ca]
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